molecular formula C9H8ClN3S2 B2832611 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole CAS No. 58531-88-7

4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole

Cat. No.: B2832611
CAS No.: 58531-88-7
M. Wt: 257.75
InChI Key: XTLRDYSHESABLK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole is a synthetically designed small molecule recognized in chemical libraries for its potent kinase inhibitory activity. Its primary research value lies in its function as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key signaling protein in angiogenesis. By selectively targeting the ATP-binding site of VEGFR-2, this compound effectively blocks the downstream signaling pathways that promote the proliferation and survival of endothelial cells. This mechanism makes it a critical pharmacological tool for investigating tumor-induced angiogenesis, both in vitro and in vivo. Researchers utilize this compound to dissect the specific role of VEGFR-2 in various cancer models and to explore the therapeutic potential of anti-angiogenic strategies for disrupting the tumor's blood supply and halting cancer progression . The chloromethyl moiety on the thiazole ring presents a reactive handle for potential further chemical modification, enabling the synthesis of more complex probes or conjugate molecules for advanced biochemical studies.

Properties

IUPAC Name

4-(chloromethyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLRDYSHESABLK-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Formation of the Hydrazone Linkage: This step involves the condensation of the thiazole derivative with thiophene-2-carbaldehyde hydrazone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the hydrazone linkage, converting it to the corresponding hydrazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that thiazole derivatives exhibit significant anticancer activities. For example:

  • Compounds derived from similar structures have shown efficacy against various cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cells.
  • Specific derivatives have been reported to possess GI50 values lower than those of established chemotherapeutics like cisplatin, indicating higher potency in inhibiting cancer cell growth .

Antimicrobial Activity

Thiazole derivatives, including the compound in focus, have been evaluated for their antimicrobial properties:

  • Studies indicate that certain thiazole compounds demonstrate activity against both gram-positive and gram-negative bacteria.
  • The minimum inhibitory concentrations (MICs) of these derivatives often compare favorably with traditional antibiotics .

Study 1: Anticancer Efficacy

A study focused on the synthesis of a library of thiazole derivatives revealed that several compounds exhibited strong anticancer properties against HCT-116 and MCF-7 cells. Notably:

  • Compounds with structural similarities to 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole showed GI50 values ranging from 1.0 μM to 1.6 μM, indicating their potential as effective anticancer agents .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various thiazole derivatives:

  • The results indicated that certain compounds displayed significant antimicrobial activity with MICs comparable to standard antibiotics, suggesting their potential as new therapeutic agents against infections .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Thiazole Substituents (Position 4) Hydrazine-Linked Substituent Key References
Target Compound Chloromethyl Thiophen-2-ylmethylidene -
4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3-thiazole (1a) 4-Chlorophenyl Naphthalen-1-ylmethylidene
2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole 4-Methoxyphenyl 4-Methoxybenzylidene
EMAC2066 4-Chlorophenyl 5-(2-Bromophenyl)-2-methoxyphenyl
4-(4-Chlorophenyl)-2-[(2E)-2-(2-furylmethylene)hydrazino]-5-methyl-1,3-thiazole 4-Chlorophenyl, 5-Methyl 2-Furylmethylene
Thiazolylhydrazone derivative (Compound 1) 4-Chlorophenyl Hexan-3-ylidene

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloromethyl group (electron-withdrawing) in the target compound may reduce electron density on the thiazole ring compared to methoxyphenyl (electron-donating) substituents in EMAC2068 . This could influence reactivity in nucleophilic substitution reactions .
  • Aromatic Systems : Replacing thiophene with naphthalene (1a) or furan (EMAC2066) alters π-stacking capabilities. Thiophene’s sulfur atom may enhance binding to metalloenzymes compared to furan’s oxygen .

Physical and Spectral Properties

  • Melting Points : Thiazole derivatives with bulky substituents (e.g., EMAC2069, 225°C decomposition) exhibit higher thermal stability compared to smaller groups (e.g., EMAC2068, 186°C) . The target compound’s chloromethyl group may lower melting points due to reduced crystallinity.
  • NMR Data : The hydrazine proton in the target compound is expected near δ 8.5–9.5 ppm (DMSO), similar to EMAC2066 (δ 7.18–8.50 ppm) . Thiophene protons typically resonate at δ 6.5–7.5 ppm, distinct from furan (δ 7.0–7.5 ppm) .

Biological Activity

The compound 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole (CAS No. 58531-88-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C9H8ClN3SC_9H_8ClN_3S with a molecular weight of 257.8 g/mol. It contains a thiazole ring, a hydrazine moiety, and a chloromethyl group, which are critical for its biological activity.

Synthesis Methods

Various synthetic routes have been explored to obtain thiazole derivatives, including the target compound. The synthesis typically involves the reaction of thiophenes with hydrazines and chloromethyl derivatives under specific conditions to yield the desired thiazole structure.

Table 1: Common Synthesis Methods for Thiazole Derivatives

MethodReactantsConditionsYield (%)
Multicomponent ReactionThiophene, Hydrazine, ChloromethylReflux in methanolUp to 99%
One-Pot SynthesisVarious aldehydes and isothiocyanatesAmbient temperatureHigh yield
Microwave-Assisted SynthesisThiophenes and hydrazinesMicrowave irradiationEnhanced yield

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiazole derivatives. For instance, compounds similar to This compound have shown significant radical scavenging activity. A notable study demonstrated that such compounds possess a dose-dependent effect against various cell lines, indicating their potential as antioxidants .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that compounds containing thiazole rings exhibit antiproliferative effects against multiple cancer cell lines, including MDA-MB-231 and HCT116. Specifically, derivatives synthesized from this compound have been reported to inhibit cell growth effectively .

Acetylcholinesterase Inhibition

Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The presence of the thiazole moiety enhances the binding affinity to AChE, making these compounds promising candidates for further development in treating cognitive disorders .

Table 2: Biological Activities of Thiazole Derivatives

Activity TypeAssessed CompoundsIC50 Value (µM)
AntioxidantVarious thiazolesVaries by compound
Anticancer4-(Chloromethyl)-2-[...]-thiazoleEffective against MDA-MB-231
Acetylcholinesterase InhibitorCoumarin-thiazole hybrids2.7 µM

Case Study 1: Antioxidant Evaluation

A recent investigation focused on 7b , a derivative closely related to our target compound. It exhibited remarkable antioxidant properties through various assays, confirming the role of hydrazone moieties in enhancing radical scavenging capabilities .

Case Study 2: Anticancer Screening

In another study, thiazole derivatives were screened against several cancer cell lines. The results indicated that compounds derived from This compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range . This suggests a strong potential for these compounds in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole?

The compound is typically synthesized via a Hantzsch thiazole condensation between thiosemicarbazones and α-haloketones. For example:

  • Step 1 : Synthesize the hydrazone intermediate by condensing thiophene-2-carbaldehyde with hydrazine.
  • Step 2 : React the hydrazone with 2-bromo-4-chloroacetophenone (or similar α-haloketones) in ethanol under reflux (6–8 hours) to form the thiazole core .
  • Key reagents : Ethanol (solvent), triethylamine (catalyst), and stoichiometric control to minimize byproducts.

Q. How is the structural integrity of this compound validated experimentally?

A multi-technique approach is employed:

  • 1H/13C NMR : Confirm the presence of the chloromethyl (–CH2Cl) group (δ ~4.5 ppm in 1H NMR) and the thiophene methylidene proton (δ ~8.2 ppm) .
  • IR spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) from the hydrazineyl moiety .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation acceptable) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion, with zone-of-inhibition measurements .
  • Antioxidant potential : Use DPPH radical scavenging assays (IC50 values) to assess ROS inhibition .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) using MTT assays to establish safety thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazole core formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Test bases like K2CO3 or DBU to accelerate the Hantzsch condensation .
  • Temperature control : Microwave-assisted synthesis (60–80°C, 30 minutes) can reduce reaction time and improve yields by ~20% .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

  • Hypothesis : Contamination by regioisomers or unreacted intermediates.
  • Methodology :
    • Perform HPLC purification to isolate the target compound.
    • Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments .
    • Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What computational strategies predict its binding affinity for specific biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HIV-1 RT or bacterial topoisomerases). Focus on:
    • Hydrogen bonding with the hydrazineyl group.
    • Hydrophobic interactions from the thiophene and chloromethyl moieties .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates robust target engagement) .

Q. How does pH influence the stability of the hydrazineyl-thiazole bond?

  • Experimental design :
    • Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours.
    • Monitor degradation via HPLC-UV at λ = 254 nm.
    • Key finding : Stability decreases below pH 5 due to protonation-induced bond cleavage .

Q. What strategies enable rational design of analogs for improved SAR?

  • Substitution patterns :
    • Replace the thiophene ring with furan or phenyl groups to modulate electron density .
    • Introduce electron-withdrawing groups (e.g., –NO2) on the hydrazineyl moiety to enhance electrophilicity .
  • Bioisosteric replacement : Substitute the chloromethyl group with –CF3 to improve metabolic stability .

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